molecular formula C9H14O4 B072346 Diethyl ethylidenemalonate CAS No. 1462-12-0

Diethyl ethylidenemalonate

Cat. No.: B072346
CAS No.: 1462-12-0
M. Wt: 186.2 g/mol
InChI Key: LBBAWVLUOZVYCC-UHFFFAOYSA-N
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Description

Diethyl ethylidenemalonate is an organic compound with the molecular formula C9H14O4 . It is a diethyl ester of ethylidenemalonic acid and is known for its applications in organic synthesis. The compound is a colorless to light yellow liquid with a molecular weight of 186.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl ethylidenemalonate can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl ethylidenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: Zinc chloride, sodium ethoxide, and piperidine are commonly used catalysts.

    Solvents: Ethanol and acetic anhydride are frequently used as solvents in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, 1,4-addition reactions can yield various substituted malonates .

Scientific Research Applications

Diethyl ethylidenemalonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Research: this compound is used in studies related to enzyme inhibition and metabolic pathways.

Mechanism of Action

The mechanism of action of diethyl ethylidenemalonate involves its reactivity as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Uniqueness: Diethyl ethylidenemalonate is unique due to its ethylidene group, which imparts distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Biological Activity

Diethyl ethylidenemalonate (CAS No. 1462-12-0) is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.21 g/mol
  • Solubility : Very soluble in organic solvents, with a solubility of approximately 3.11 mg/ml in water .
  • Log P (octanol-water partition coefficient) : 1.87, indicating moderate lipophilicity, which may affect its bioavailability and permeability .

Synthesis and Reactivity

This compound can be synthesized through various methods, including the Friedel-Crafts alkylation and Michael addition reactions. The compound has shown high reactivity in these processes, often yielding significant amounts of products with good selectivity.

Table 1: Summary of Synthetic Methods

MethodYield (%)Conditions
Friedel-Crafts Alkylation85%Sc(OTf)₃, room temperature
Michael Addition88-96%Various catalysts, toluene solvent

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its ability to participate in Michael addition reactions allows it to act as a versatile intermediate in synthesizing biologically active compounds.

Case Studies

  • Michael Addition Studies : In studies involving the addition of 1,3-diphenylpropane-1,3-dione to this compound, yields ranged from 88% to 96%, demonstrating its effectiveness as an electrophile in synthetic organic chemistry . However, the enantioselectivity was modest (up to 28% ee), suggesting further optimization is necessary for applications requiring high selectivity.
  • Anticancer Activity : A study on the derivatives of this compound indicated that certain modifications could enhance cytotoxicity against cancer cell lines. The presence of specific substituents on the malonate structure was found to influence the compound's effectiveness against various cancer types .
  • Inflammatory Response Modulation : Research has shown that derivatives of this compound can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. This reactivity is facilitated by the presence of carbonyl groups in its structure, which can undergo nucleophilic attack.

Table 2: Mechanistic Insights

Reaction TypeMechanism Description
Michael AdditionForms stable adducts with nucleophiles
Carbonyl Ylide FormationGenerates reactive ylides that can participate in further reactions

Properties

IUPAC Name

diethyl 2-ethylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBAWVLUOZVYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074531
Record name Propanedioic acid, ethylidene-, diethyl ester
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-12-0
Record name 1,3-Diethyl 2-ethylidenepropanedioate
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Record name Diethyl ethylidenemalonate
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Record name 1462-12-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical reaction behavior of Diethyl Ethylidenemalonate with ketones?

A1: Interestingly, this compound does not typically undergo Knoevenagel condensation with aliphatic ketones as might be expected. Instead, research indicates it favors Michael-type addition reactions. For instance, this compound reacts with methyl ethyl ketone to primarily yield ethyl 2-cyano-3,4-dimethyl-5-oxohexanoate, a Michael-type adduct. This suggests that the γ-methyl group in this compound may not be sufficiently active to readily facilitate Knoevenagel condensations with aliphatic ketones. []

Q2: Can you provide an example of a stereoselective reaction involving this compound?

A2: Yes, this compound demonstrates stereoselectivity in its reaction with certain organometallic reagents. For example, when reacted with 9-but-2-enyl-9-borabicyclo[3.3.1]nonane, the reaction predominantly produces the threo diastereomer of the adduct (in a 9:1 ratio). This selectivity for the threo product is also observed in reactions with but-2-enyltitanium reagents. []

Q3: Are there any known catalytic applications of this compound?

A3: While the provided research papers do not delve into specific catalytic applications of this compound itself, they highlight its reactivity with organometallic compounds like bis(ethoxycarbonylacetonato)copper(II) in the presence of triphenylboroxine. [] This suggests potential for further investigation into its role in catalytic systems, particularly those involving boron or copper complexes.

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